![molecular formula C22H22N4O2 B10877432 N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10877432.png)
N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE is a complex organic compound that features a pyrrole ring substituted with a cyano group, dimethyl groups, and a pyridyl group. This compound also contains a phenoxyacetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the cyano and dimethyl groups. The pyridyl group is then added through a coupling reaction. Finally, the phenoxyacetamide moiety is introduced through an amide formation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and selectivity.
化学反应分析
Types of Reactions
N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
科学研究应用
N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its potential therapeutic effects.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N1-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N~1~-[3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE: Similar structure but lacks the pyridyl group.
N~1~-[3-CYANO-4,5-DIMETHYL-1-(2-PYRIDYL)-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE: Similar structure but with a different position of the pyridyl group.
Uniqueness
The presence of the pyridyl group in N1-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE provides unique chemical properties and potential biological activities that distinguish it from similar compounds. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C22H22N4O2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
N-(3-cyano-4,5-dimethyl-1-pyridin-3-ylpyrrol-2-yl)-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C22H22N4O2/c1-14-7-5-8-15(2)21(14)28-13-20(27)25-22-19(11-23)16(3)17(4)26(22)18-9-6-10-24-12-18/h5-10,12H,13H2,1-4H3,(H,25,27) |
InChI 键 |
ZJDLEUIXNIDWQU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C(=C(N2C3=CN=CC=C3)C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


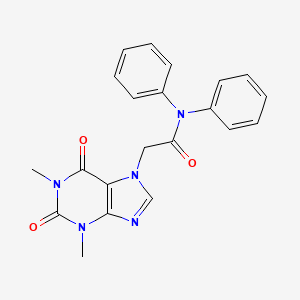
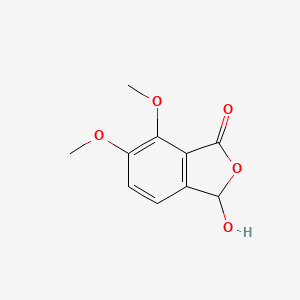
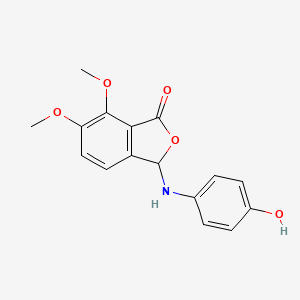
![3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10877382.png)
![2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10877387.png)
![4-(4-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10877402.png)
![1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877403.png)
![2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877404.png)
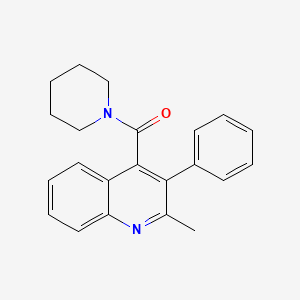
![N-(4-nitrophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10877410.png)
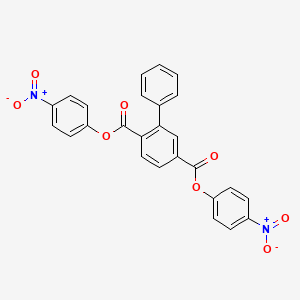
![4-({[(4-Hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B10877419.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10877420.png)
![2-(furan-2-yl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10877427.png)
